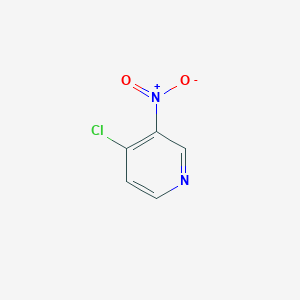

4-Chloro-3-nitropyridine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTRPRKONYTVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370941 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-23-1 | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13091-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 3 Nitropyridine and Its Pyridine Derivatives

Classical Synthetic Routes to Nitropyridines

Traditional methods for synthesizing nitropyridines often involve direct nitration, halogenation, and the chemical transformation of precursor molecules like aminopyridines and hydroxypyridines.

Nitration Processes and Regioselectivity

Direct nitration of the pyridine (B92270) ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. numberanalytics.comuoanbar.edu.iq Consequently, forcing conditions are often required, which can lead to low yields and a mixture of products. youtube.comwikipedia.org

The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the pyridine ring. Electrophilic substitution, such as nitration, typically occurs at the 3-position (meta-position), which is the most electron-rich carbon atom. uoanbar.edu.iqwikipedia.org

Key Research Findings:

Direct Nitration: Direct nitration of pyridine with reagents like nitronium tetrafluoroborate (B81430) (NO2BF4) can yield 3-nitropyridine (B142982), especially when the nitrogen atom is sterically or electronically shielded. wikipedia.org A mixture of sulfuric and nitric acid at elevated temperatures can also be used, though it is often a difficult reaction. youtube.com

Pyridine N-Oxide: A common strategy to facilitate nitration and control regioselectivity involves the initial oxidation of pyridine to pyridine N-oxide. The N-oxide activates the ring towards electrophilic substitution, promoting reaction at the 4-position. Subsequent deoxygenation can then yield the desired nitropyridine. wikipedia.orgnih.gov

Dinitrogen Pentoxide (DNP): The reaction of pyridine with dinitrogen pentoxide (DNP) in an organic solvent produces an N-nitropyridinium salt. psu.eduresearchgate.net Subsequent reaction with aqueous sodium bisulfite can lead to the formation of 3-nitropyridine in good yields. researchgate.netntnu.noresearchgate.net Mechanistic studies suggest this proceeds via a numberanalytics.combohrium.com sigmatropic shift of the nitro group from the nitrogen to the 3-position. researchgate.netntnu.no

meta-Nitration: A dearomatization-rearomatization strategy has been developed for the highly regioselective meta-nitration of pyridines and quinolines. acs.orgnih.govacs.org This method can be applied to complex, late-stage functionalization of pharmaceuticals. acs.orgnih.gov

Halogenation and Nitro Group Introduction Strategies

The introduction of both a halogen and a nitro group onto the pyridine ring can be achieved through various synthetic sequences. The order of these steps significantly influences the final product.

Key Research Findings:

Halogenation: Pyridine can be halogenated, though often under harsh conditions. Gas-phase radical chlorination of pyridine can yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com The halogenation of pyridines with electron-withdrawing groups is generally difficult. youtube.com

Sequential Halogenation and Nitration: A common approach to synthesizing compounds like 4-chloro-3-nitropyridine involves a multi-step process. For instance, 2,6-dibromopyridine (B144722) can be nitrated to introduce the nitro group, followed by debromination to yield 3-nitropyridine. wikipedia.org

From Halopyridines: Nitration of a pre-existing halopyridine can be a viable route. For example, a chlorinated pyridine can be nitrated using a mixture of sulfuric and nitric acid. youtube.com

From Nitropyridines: Conversely, a nitropyridine can be halogenated. However, the electron-withdrawing nitro group makes subsequent electrophilic halogenation challenging.

A specific synthesis for 4-amino-2-chloro-3-nitropyridine (B48866) starts with 2-chloro-4-aminopyridine, which undergoes nitration with a mixture of 65% nitric acid and concentrated sulfuric acid. This reaction also produces the 4-amino-2-chloro-5-nitropyridine isomer, which can be separated by recrystallization. google.com

Precursor-Based Synthesis (e.g., from aminopyridines, hydroxypyridines)

Synthesizing nitropyridines from functionalized precursors like aminopyridines and hydroxypyridines offers alternative routes that can provide better regioselectivity and milder reaction conditions.

Synthesis from Hydroxypyridines:

4-Hydroxy-3-nitropyridine: This compound can be synthesized by the nitration of 4-hydroxypyridine (B47283). chemicalbook.com One method involves treating 4-hydroxypyridine with concentrated nitric acid in the presence of an ionic liquid and mesoporous silica. Another approach uses potassium nitrate (B79036) (KNO3) and acetic anhydride (B1165640) in ethyl acetate (B1210297). chemdad.com A preparation method for 3-hydroxy-2-nitropyridine (B88870) involves dissolving 3-hydroxypyridine (B118123) in concentrated sulfuric acid and adding anhydrous KNO3. google.com

From 2,4-Dihydroxy-3-nitropyridine: 4-Chloro-2-hydroxy-3-nitropyridine can be synthesized from 2,4-dihydroxy-3-nitropyridine. chemicalbook.com

Synthesis from Aminopyridines:

Oxidation of Aminopyridines: The oxidation of 3-aminopyridine (B143674) with hydrogen peroxide and sulfuric acid can lead to 3,3'-azoxypyridine rather than the expected 3-nitropyridine. jst.go.jp

From 2-Aminopyridine (B139424): A method for preparing 2-amino-3-nitropyridine (B1266227) involves the bromination of 2-aminopyridine, followed by nitration with a mixture of concentrated nitric acid and concentrated sulfuric acid, and subsequent hydrogenation reduction. patsnap.com Another synthesis of 2-amino-5-nitropyridine (B18323) involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid in dichloroethane. chemicalbook.com

Nucleophilic Aromatic Substitution: 3-Fluoro-2-nitropyridine can react with various nitrogen nucleophiles, including aliphatic amines and heterocycles, to form 3-substituted-2-nitropyridines. These intermediates can then be reduced to the corresponding 2,3-diaminopyridines. thieme-connect.com

Advanced and Sustainable Synthetic Approaches for Pyridine Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient methods for synthesizing pyridine derivatives, driven by the principles of green chemistry.

Green Chemistry Protocols in Pyridine Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In pyridine synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources, as well as the development of atom-economical reactions. bohrium.comacs.org

Key Research Findings:

Microwave-assisted synthesis has been recognized as a green chemistry tool, offering advantages such as shorter reaction times, higher yields, and purer products. acs.orgnih.gov

The use of solid-state reactions at room temperature is another green approach, as demonstrated in the synthesis of a zinc pyridine-2,6-dicarboxylate (B1240393) complex.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to substituted symmetrical pyridines. rsc.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. bohrium.comresearchgate.net This approach aligns well with the principles of green chemistry by being simpler, more atom-efficient, and reducing waste compared to traditional multi-step syntheses. bohrium.comresearchgate.net

Key Research Findings:

Three and Four-Component Reactions: The synthesis of pyridine derivatives is often categorized into three-component and four-component reactions, which can be either metal-free or metal-catalyzed. bohrium.com

Catalysts and Conditions: A variety of catalysts and conditions have been employed in MCRs for pyridine synthesis. These include:

Metal-free systems: Reactions can be performed under solvent-free or catalyst-free conditions, or in aqueous ethyl lactate (B86563) or ionic liquids. bohrium.com

Metal-catalyzed systems: Catalysts such as Cu(OTf)2, copper, zinc, and Mg/Al hydrotalcite have been used to synthesize pyridine derivatives with good yields. bohrium.comgrowingscience.com

Acid Catalysis: Acetic acid has been shown to be an effective catalyst for the one-pot synthesis of hexahydroimidazo[1,2-a]pyridines from cinnamaldehydes, ethylenediamines, and 1,3-dicarbonyl compounds. acs.org

Examples of MCRs for Pyridine Synthesis:

A one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate under microwave irradiation in ethanol (B145695) has been developed to synthesize novel pyridine derivatives in excellent yields (82-94%) and short reaction times (2-7 minutes). acs.orgnih.gov

Highly substituted pyridines have been synthesized via a multicomponent reaction of aldehydes, malononitrile, and thiophenol using Mg-Al hydrotalcite as a reusable solid base catalyst. growingscience.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.org In the context of this compound derivatives, microwave irradiation has been effectively employed to enhance reaction efficiency. For instance, the synthesis of 4-benzylamino-3-nitropyridine (B10364) through the reaction of this compound and benzylamine (B48309) demonstrated a significant improvement with microwave assistance. Under microwave irradiation at 100°C for 30 minutes with a power of 300 W, an 82% yield was achieved. This represents a notable increase compared to the 78% yield obtained through conventional heating at 65°C for 8 hours.

The application of microwave heating is particularly advantageous in promoting nucleophilic substitution reactions. scielo.br The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates. acs.org Furthermore, microwave-assisted synthesis can be combined with green chemistry principles, such as the use of environmentally benign solvents or even solvent-free conditions, to develop more sustainable synthetic protocols. acs.orgrsc.org For example, a highly efficient and clean procedure for the synthesis of an imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine (B167233) has been developed using a water-isopropanol (H₂O-IPA) medium under microwave irradiation, showcasing the potential of this technology in green synthesis. acs.orgacs.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Temperature | 65°C | 100°C |

| Time | 8 hours | 30 minutes |

| Yield | 78% | 82% |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries, facilitating purification and automation. This methodology has been applied to the synthesis of derivatives of chloronitropyridines. For instance, a solid-phase synthesis of a library of substituted imidazo[4,5-b]pyridines was developed using 2,4-dichloro-3-nitropyridine (B57353) as a starting material. mdpi.com In this approach, the more reactive chlorine atom at the 4-position is selectively displaced by amines, which can be either free or immobilized on a resin. mdpi.com

Another example involves the solid-supported synthesis of imidazo[4,5-b]pyridines where polymer-supported amines react with the pyridine moiety. This is followed by a sequence of reactions including a nucleophilic aromatic substitution (SNAr) with amines, reduction of the nitro group, and subsequent cyclization with aldehydes. acs.org These examples highlight the utility of solid-phase techniques in generating diverse pyridine derivatives by anchoring the molecule to a solid support, allowing for sequential reactions and easy purification by simple filtration and washing.

Application of Green Catalysts (e.g., Iron Catalysis, Ionic Liquids)

The principles of green chemistry encourage the use of catalysts to enhance reaction efficiency and reduce waste. In the synthesis of this compound derivatives, various green catalytic systems have been explored.

Iron Catalysis: While specific examples of iron catalysis for the direct synthesis of this compound are not prevalent in the provided search results, the broader context of green chemistry points towards the use of earth-abundant and non-toxic metals like iron as catalysts for various organic transformations.

Ionic Liquids: Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure, thermal stability, and ability to be recycled. acs.org They can act as both solvents and catalysts. In the context of pyridine derivative synthesis, ionic liquids have been used in conjunction with microwave irradiation to expedite reactions. acs.org For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been achieved using an ionic liquid-supported Cu(II) precatalyst in methanol (B129727) under microwave conditions. acs.org While not a direct synthesis of this compound, this demonstrates the potential of ionic liquids in facilitating reactions involving pyridine derivatives.

Other Green Catalysts: Palladium-catalyzed coupling reactions, such as the Suzuki coupling, represent another avenue for the synthesis of functionalized pyridine derivatives under relatively mild conditions. For example, a Pd₂(dba)₃/BINAP system has been used to couple this compound with benzylamine. Montmorillonite (B579905) K10, a type of clay, has been utilized as a catalyst for C-H functionalization of cyclic amines in the synthesis of polycyclic spirooxindoles. acs.org Furthermore, NiTiO₃ nanoparticles supported on montmorillonite K30 have been developed as a heterogeneous catalyst for the microwave-assisted synthesis of 4-amino pyrimidine (B1678525) analogues. rsc.org

Environmentally Benign Solvents and Solvent-Free Conditions

The use of environmentally benign solvents or the complete elimination of solvents are key tenets of green chemistry. Water, being non-toxic and non-flammable, is an ideal green solvent. acs.org

A notable example is the development of a highly efficient and clean procedure for synthesizing an imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine using a mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent system. acs.orgacs.orgresearchgate.net This method involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction, in situ nitro group reduction, and subsequent heteroannulation. acs.orgresearchgate.net The use of H₂O-IPA significantly reduced the reaction time for the nucleophilic substitution of 2-chloro-3-nitropyridine with various amines to 2 hours at 80°C, compared to 72 hours in refluxing dichloromethane. acs.orgacs.org The poor solubility of organic compounds in water can often be overcome by using an organic cosolvent like IPA. acs.org

Solvent-free, or "dry" media, conditions, often facilitated by microwave irradiation, represent another green synthetic strategy. acs.org These reactions are typically carried out by mixing neat reactants with a solid-supported reagent or catalyst, such as clay-supported iron(III) nitrate (clayfen). acs.org This approach minimizes waste and simplifies product isolation. While a specific solvent-free synthesis for this compound is not detailed, the principle is widely applicable in green organic synthesis. acs.org

| Solvent | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Dichloromethane | Reflux | 72 hours | Lower |

| H₂O-IPA | 80°C | 2 hours | Excellent |

| Methanol or Ethanol | Similar conditions | - | Good |

| Toluene, 1,4-dioxane, THF, 1,2-dichloroethane | Similar conditions | - | Lower |

Selective Derivatization Strategies of the Pyridine Ring

The presence of both a halogen and a nitro group on the pyridine ring of this compound offers opportunities for selective functionalization, allowing for the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions of Halogen and Nitro Groups

The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring towards nucleophilic aromatic substitution (SNAr). This makes the chlorine atom at the 4-position a good leaving group, readily displaced by various nucleophiles.

Substitution of the Chloro Group: The chlorine atom in this compound can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides. For example, the reaction with benzylamine in ethanol yields 4-benzylamino-3-nitropyridine. Similarly, reaction with sodium 3-amino-2-pyridinethiolate leads to the formation of a sulfide (B99878) through the displacement of the chlorine atom. mdpi.comnih.gov In 2,4-dichloro-3-nitropyridine, the chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for selective substitution. mdpi.com

Substitution of the Nitro Group: While the chloro group is typically more labile, the nitro group can also be displaced under certain conditions or after being reduced to an amino group. The reduction of the nitro group to an amine is a common transformation, often achieved using reagents like SnCl₂/HCl or catalytic hydrogenation with Pd/C. This amino group can then be further functionalized. For instance, in the synthesis of imidazo[4,5-b]pyridines, the nitro group of a 2-substituted-3-nitropyridine is reduced to an amine, which then undergoes cyclization. acs.org

The relative reactivity of the chloro and nitro groups allows for sequential reactions, providing a powerful tool for building molecular complexity.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Benzylamine | 4-Benzylamino-3-nitropyridine | |

| This compound | Sodium 3-amino-2-pyridinethiolate | Sulfide derivative | mdpi.comnih.gov |

| 2,4-Dichloro-3-nitropyridine | Amines | 4-Amino-2-chloro-3-nitropyridine derivatives | mdpi.com |

| 2-Chloro-3,5-dinitropyridine (B146277) | Thioamides | 6-Nitrothiazolo[5,4-b]pyridines | mdpi.com |

Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, such as nitropyridines. rsc.orgorganic-chemistry.org This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a carbanion bearing a leaving group at the nucleophilic center. rsc.orgorganic-chemistry.org

In the case of 3-nitropyridine and its derivatives, VNS provides a route to introduce carbon substituents onto the pyridine ring. For example, 3-nitropyridine reacts with chloroform (B151607) under VNS conditions to yield 4-(dichloromethyl)-3-nitropyridine. rsc.org Similarly, reaction with methyl chloroacetate (B1199739) gives 4-methoxycarbonylmethyl-3-nitropyridine with high regioselectivity. rsc.org The reaction proceeds via the formation of a carbanion from the active methylene (B1212753) compound, which then attacks the electron-deficient pyridine ring. Subsequent elimination of HCl from the resulting adduct leads to the final product. rsc.org

VNS has also been applied to 4-substituted-3-nitropyridines, where substitution can occur either ortho or para to the nitro group. rsc.org For instance, the reaction of this compound with carbanions generated from compounds like methyl chloroacetate can lead to substitution at the 2- or 6-position. The regioselectivity of the reaction is influenced by steric and electronic factors. rsc.org This methodology has proven effective for the synthesis of various substituted nitropyridines. rsc.orgntnu.no

Alkylation Reactions with Carbon Nucleophiles

The introduction of carbon-based substituents onto the 3-nitropyridine core can be achieved through methods such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This methodology allows for the formation of new carbon-carbon bonds. For instance, 3-nitropyridines can react with carbanions generated from compounds like chloroform, methyl chloroacetate, and ethyl 2-chloropropionate to introduce dichloromethyl or alkoxycarbonylmethyl groups onto the pyridine ring. ntnu.noresearchgate.net While this method is more commonly applied to 3-nitropyridine itself, the principles extend to its derivatives, where a hydrogen atom is substituted by a nucleophile. researchgate.net

Table 1: Examples of VNS Alkylation on the 3-Nitropyridine System

| Nucleophile Source | Reagent | Resulting Functional Group | Ref |

|---|---|---|---|

| Dichloromethyl anion | Chloroform | -CHCl₂ | ntnu.no |

| Methoxycarbonylmethyl anion | Methyl chloroacetate | -CH₂(CO₂Me) | ntnu.no |

Amination Reactions with Nitrogen Nucleophiles

The chlorine atom in this compound is highly susceptible to nucleophilic substitution by various nitrogen nucleophiles. This reaction provides a direct route to a wide array of 4-amino-3-nitropyridine (B158700) derivatives, which are valuable intermediates in medicinal chemistry. ambeed.com The reaction typically proceeds by treating this compound with a primary or secondary amine.

For example, this compound has been reacted with sodium 3-amino-2-pyridinethiolate to form a sulfide via nucleophilic substitution of the chlorine atom. nih.gov In other applications, the chlorine has been displaced by various ω-aminoalkylphosphonates. nih.gov The synthesis of potential urease inhibitors has been accomplished through the reaction of 2-chloro-3-nitropyridine with piperazine, followed by further N-alkylation. mdpi.com A similar substitution is central to the synthesis of novel imidazopyridines, where 2-chloro-3,5-dinitropyridine is reacted with appropriate amines. nih.govmdpi.com

A direct and safer approach to aminonitropyridines involves the coupling of nitropyridones with primary amines using hexamethyldisilazane (B44280) (HMDS), which avoids the use of hazardous reagents like POCl₃ to generate the chloro intermediate. acs.org

Table 2: Amination Reactions of Chloro-nitropyridines

| Starting Material | Nitrogen Nucleophile | Product Type | Ref |

|---|---|---|---|

| This compound | Sodium 3-amino-2-pyridinethiolate | 3,6-diazaphenothiazine precursor | nih.gov |

| 2-Chloro-3-nitropyridine | ω-Aminoalkylphosphonates | Acyclic phosphonate (B1237965) nucleotide analogs | nih.gov |

| 2-Chloro-3-nitropyridine | Piperazine | Piperazine-substituted nitropyridines | mdpi.com |

| 2-Chloro-3,5-dinitropyridine | Various amines | N-substituted 3,5-dinitropyridin-2-amines | nih.govmdpi.com |

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group in 4-substituted-3-nitropyridines to the corresponding amine is a critical step in the synthesis of many biologically active molecules. This transformation can be accomplished using various reducing agents. ambeed.com Common methods include catalytic hydrogenation or the use of metal/acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in HCl. ambeed.comresearchgate.net

The choice of reducing agent is crucial, especially when other reducible functional groups are present. For instance, in the synthesis of novel imidazopyridines from 2-chloro-3,5-dinitropyridine derivatives, a selective reduction of the 3-nitro group was achieved using ammonium sulfide, leaving the 5-nitro group intact. nih.govmdpi.com For compounds sensitive to harsh acidic conditions, methods like using tin metal in methanol have proven effective for reducing compounds like 4-chloro-3-nitrotoluene. researchgate.net

Table 3: Methods for the Reduction of Aromatic Nitro Groups

| Reducing Agent/System | Conditions | Substrate Example | Ref |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | General nitropyridines | ambeed.com |

| Iron / Hydrochloric Acid (Fe/HCl) | Acidic medium | General nitroarenes | ambeed.comresearchgate.net |

| Tin(II) Chloride / Hydrochloric Acid (SnCl₂/HCl) | Acidic medium | 2-Chloro-3-nitropyridine derivatives | ambeed.comuwindsor.ca |

| Ammonium Sulfide ((NH₄)₂S) | - | 2-Amino-3,5-dinitropyridine derivatives | nih.govmdpi.com |

Subsequent Functionalization via Coupling Reactions (e.g., Suzuki Coupling)

Derivatives obtained from this compound are excellent substrates for further functionalization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester, is particularly useful. researchgate.netrsc.org

Electron-poor aryl chlorides, such as chloronitropyridines, are activated towards the oxidative addition step in the catalytic cycle, making them suitable substrates for Suzuki reactions even with traditional palladium catalysts. uwindsor.ca For example, 2,6-dichloro-3-nitropyridine (B41883) has been successfully subjected to Suzuki coupling to introduce an aryl group at one of the chloro-positions before subsequent amination and reduction steps. nih.gov Research has also confirmed the success of coupling reactions directly involving this compound with boronic acids. clockss.org A highly efficient, ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed in an aqueous phase, highlighting the utility of these reactions for functionalizing chloropyridines. researchgate.net

Table 4: Suzuki Coupling Reactions Involving Chloropyridine Scaffolds

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Ref |

|---|---|---|---|---|

| 2,6-Dichloro-3-nitropyridine | Arylboronic acid | Pd catalyst | 2-Aryl-6-chloro-3-nitropyridine | nih.gov |

| This compound | Phenylboronic acid | Pd catalyst | 4-Phenyl-3-nitropyridine | clockss.org |

| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | 2-Aryl-3,5-dichloropyridines | researchgate.net |

Reactivity and Mechanistic Investigations of 4 Chloro 3 Nitropyridine

Electronic Effects of Substituents on Pyridine (B92270) Reactivity

The reactivity of the pyridine ring in 4-chloro-3-nitropyridine is significantly influenced by the electronic properties of its substituents: the chloro and nitro groups. Both are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). cymitquimica.com

The combination of these substituents makes the pyridine ring in this compound highly electron-deficient, a key factor for its reactivity in nucleophilic substitution reactions. chemimpex.com This electronic landscape dictates where nucleophiles will preferentially attack the ring.

Reaction Pathway Elucidation for Nucleophilic Aromatic Substitution

The primary reaction pathway for this compound with nucleophiles is the SNAr mechanism. This multi-step process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyridine ring. The presence of the nitro group strongly activates the positions ortho and para to it for nucleophilic attack. stackexchange.com

In the case of this compound, nucleophilic attack is favored at the C4 position (bearing the chloro group) and the C2 position. The attack at C4 leads to the substitution of the chlorine atom, a good leaving group. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and facilitates the reaction.

The subsequent step is the departure of the leaving group, in this case, the chloride ion, which restores the aromaticity of the pyridine ring and yields the substitution product. The rate of the SNAr reaction is influenced by the nature of the nucleophile, the solvent, and the stability of the Meisenheimer intermediate. Studies have shown that reactions with various nucleophiles, such as amines and thiolates, proceed via this pathway. mdpi.comnih.gov

Regiochemical Control in Directed Functionalization

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its synthetic utility. The positions ortho and para to the strongly electron-withdrawing nitro group are the most activated towards nucleophilic attack. Therefore, in this compound, the C2 and C4 positions are the primary sites for substitution.

The outcome of the reaction, i.e., whether substitution occurs at C2 or C4, can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of other substituents. For instance, in reactions with certain nucleophiles, substitution of the chlorine at the C4 position is the major pathway, as chlorine is a better leaving group than hydrogen. researchgate.net

However, under specific conditions, such as the Vicarious Nucleophilic Substitution (VNS), a nucleophile can attack a carbon atom bearing a hydrogen, leading to functionalization at a position that might not be predicted by classical SNAr rules. acs.orgacs.org For example, the reaction of 3-nitropyridines with certain carbon nucleophiles under VNS conditions can lead to substitution at the C4 position. rsc.org The choice of base and solvent can also play a crucial role in directing the regioselectivity of these reactions. rsc.org

Intramolecular Rearrangements and Cyclization Reactions

This compound and its derivatives can undergo various intramolecular rearrangements and cyclization reactions, leading to the formation of diverse heterocyclic systems.

One notable example is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution involves a connecting chain between the nucleophilic center and the aromatic ring. In the context of this compound derivatives, this rearrangement has been utilized in the synthesis of complex heterocyclic structures like dipyridothiazines. researchgate.netresearchgate.netcore.ac.uk For instance, the reaction of a sulfide (B99878) derived from this compound can proceed via a Smiles rearrangement to form a new C-N bond, leading to a cyclized product. mdpi.comnih.gov

Another significant reaction is the formation of furoxans (1,2,5-oxadiazole-2-oxides). The thermal or spontaneous cyclization of ortho-azidonitropyridines can lead to the formation of pyridofuroxans. dntb.gov.uaacs.org Although this reaction starts from an azido (B1232118) derivative, it highlights the reactivity of the nitro group in close proximity to another functional group, leading to intramolecular cyclization. The formation of such fused heterocyclic systems is driven by the release of dinitrogen gas and the formation of a stable five-membered ring. dntb.gov.uadtic.mil

Furthermore, derivatives of this compound can be used as precursors for the synthesis of isoxazolo[4,5-b]pyridines through intramolecular nucleophilic substitution of the nitro group. beilstein-journals.orgbeilstein-journals.orgnih.gov

Thermal Decomposition and Stability Analysis

The thermal stability of this compound is an important consideration for its handling and application in synthesis. As with many nitroaromatic compounds, it can be thermally sensitive. The melting point of this compound is reported to be in the range of 35-50 °C. sigmaaldrich.com

The stability of nitropyridine derivatives can be influenced by the nature and position of other substituents on the ring. For instance, studies on other nitropyridine isomers, like 2-amino-3-nitropyridine (B1266227), have shown thermal stability up to a certain temperature, beyond which decomposition occurs. wisdomlib.org The presence of both a chloro and a nitro group on the same pyridine ring likely influences its decomposition pathway, but specific quantitative data on the thermal decomposition and stability of this compound requires further investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₅H₃ClN₂O₂ | cymitquimica.comsigmaaldrich.comthermofisher.com |

| Molecular Weight | 158.54 g/mol | sigmaaldrich.com |

| Melting Point | 35-50 °C | sigmaaldrich.com |

| Boiling Point | 247 °C | fishersci.com |

| Flash Point | 103 °C | fishersci.com |

| log Pow | 0.703 | thermofisher.com |

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Vibrational spectroscopy provides critical insights into the molecular structure of 4-Chloro-3-nitropyridine. The analysis of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra allows for the assignment of specific vibrational modes to different functional groups and bonds within the molecule.

For a related compound, 2-chloro-4-methyl-3-nitropyridine (B135334), a distinct NO₂ asymmetric stretching vibration is observed at 1532 cm⁻¹ in the FTIR spectrum. In studies of other nitropyridine derivatives, such as 2-chloro-3-nitropyridine (B167233), comprehensive vibrational assignments have been made by comparing experimental spectra with theoretical calculations. niscpr.res.in For instance, in 5-bromo-2-nitropyridine, C-H stretching vibrations are assigned to the 3000-3100 cm⁻¹ region. niscpr.res.in The analysis of these spectra is often supported by normal coordinate analysis and comparison with related molecules to ensure accurate band assignments. niscpr.res.in

Table 1: Selected Vibrational Frequencies for Nitropyridine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| NO₂ Asymmetric Stretching | ~1532 | |

| C-H Stretching | 3000-3100 | niscpr.res.in |

This table presents typical frequency ranges for key vibrational modes in substituted nitropyridines, providing a reference for the analysis of this compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For this compound, predicted ¹H NMR spectral data in DMSO-d6 shows signals at δ 9.23 (s, 1H), 8.80 (d, J=5.4 Hz, 1H), and 7.91 (d, J=5.4 Hz, 1H). ichemical.com Experimental ¹H NMR and ¹³C NMR spectra are crucial for confirming the substitution pattern on the pyridine (B92270) ring. cdnsciencepub.com In related pyridine derivatives, ¹H and ¹³C NMR spectra have been recorded on spectrometers operating at frequencies such as 300 MHz or 500 MHz. rsc.org The chemical shifts observed are influenced by the electronic effects of the chloro and nitro substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Solvent |

|---|---|---|---|---|

| H-2 | 9.23 | s | - | DMSO-d6 |

| H-6 | 8.80 | d | 5.4 Hz | DMSO-d6 |

| H-5 | 7.91 | d | 5.4 Hz | DMSO-d6 |

Data sourced from iChemical. ichemical.com

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For 2-chloro-3-nitropyridine, a related isomer, UV/Visible spectral data is available, which helps in understanding the electronic properties. nist.gov The presence of the nitro group and the pyridine ring contributes to characteristic absorptions. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS) are employed. nist.gov For the related isomer, 2-chloro-3-nitropyridine, mass spectral data from electron ionization is available. nist.gov High-resolution mass spectrometry can confirm the elemental composition of the molecule. rsc.org

While a crystal structure for this compound itself is not detailed in the provided context, X-ray diffraction studies on related compounds offer valuable structural insights. For example, single-crystal X-ray diffraction analysis of derivatives like 2-(4-methoxyphenoxy)-3-nitropyridine (B1305512) reveals details about intermolecular interactions and molecular packing. The structure of 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile has also been confirmed by single-crystal X-ray diffraction. researchgate.net Such studies on analogous molecules help in understanding how substituents influence the crystal lattice.

Mass Spectrometry (GC-MS, ESI-QTOF MS) for Fragmentation Analysis

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing experimental data.

Computational studies on related molecules like 2-amino-5-chloro-3-nitropyridine (B1267368) have been performed using DFT with basis sets such as 6–311++G(d,p) to calculate vibrational frequencies, and electronic properties like HOMO-LUMO energies. researchgate.net These calculations help in the detailed interpretation of vibrational spectra through Potential Energy Distribution (PED) analysis. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis is used to understand hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity of the molecule. researchgate.net Molecular electrostatic potential (MEP) maps can also be calculated to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-methyl-3-nitropyridine |

| 2-chloro-3-nitropyridine |

| 5-bromo-2-nitropyridine |

| 2-(4-methoxyphenoxy)-3-nitropyridine |

| 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile |

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) has been instrumental in determining the optimized molecular geometry of this compound and its derivatives. ntnu.nospectroscopyonline.com By employing methods like B3LYP, researchers have been able to calculate the most stable three-dimensional arrangement of atoms in the molecule. nih.gov For instance, in a study on a related compound, 2-N-phenylamino-3-nitro-4-methylpyridine, DFT calculations revealed a non-planar conformation. mdpi.com The nitro group was found to be slightly twisted relative to the pyridine ring, and a significant dihedral angle was observed between the pyridine and phenyl rings. mdpi.com These computational geometry optimizations are crucial as they form the basis for all subsequent property calculations. The accuracy of the optimized structure is often validated by comparing calculated parameters with experimental data, such as X-ray diffraction results, which has shown excellent agreement in many cases. tandfonline.com

Basis Set Selection and Validation in Computational Models

The choice of a basis set is a critical aspect of quantum chemical calculations, directly impacting the accuracy of the results. computationalscience.orglibretexts.org A basis set is a collection of mathematical functions used to construct the molecular orbitals. libretexts.org For pyridine derivatives, a variety of basis sets have been employed, ranging from the Pople-style basis sets like 6-311++G(d,p) to correlation-consistent basis sets like cc-pVTZ. nih.gov

The selection process involves a trade-off between computational cost and accuracy. libretexts.org Larger basis sets, which include polarization and diffuse functions (indicated by notations like (d,p) and ++), provide a more flexible description of the electron distribution, especially for molecules with heteroatoms and delocalized electrons, but require more computational resources. computationalscience.org For example, the 6-311++G(d,p) basis set is frequently used for optimizing the geometry and calculating the properties of similar pyridine compounds, as it provides a good balance. researchgate.netelixirpublishers.com Validation of the chosen basis set is often achieved by comparing the calculated results, such as bond lengths and angles, with experimental data where available. tandfonline.com Studies have shown that functionals like B3LYP paired with a 6-311++G** basis set can accurately predict the molecular structure and properties of substituted nitropyridines. nih.gov

Analysis of Electronic Properties (HOMO-LUMO Energies, Energy Gap, Charge Transfer)

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.comresearchgate.net

A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and the potential for charge transfer within the molecule. researchgate.netscience.gov For many nitropyridine derivatives, the HOMO is often located on the pyridine ring and substituent groups, while the LUMO is centered on the nitro group, indicating that an electronic transition would involve a charge transfer from the ring to the nitro group. tandfonline.com Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra, which can then be compared with experimental UV-Vis spectra to validate the theoretical model. nih.govtandfonline.com These calculations provide insights into the nature of the electronic transitions, such as n→π* and π→π* transitions. tandfonline.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-311G(d,p) | -7.5 | -4.06 | 3.44 |

Note: The data in this table is representative for a similar nitro-substituted heterocyclic compound and illustrates the typical values obtained from DFT calculations. tandfonline.com

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a crucial tool for assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion of bonds. mdpi.comdergipark.org.tr This analysis provides a detailed understanding of the vibrational spectra (FT-IR and FT-Raman). By decomposing the normal modes of vibration in terms of contributions from internal coordinates, PED allows for an unambiguous assignment of the observed spectral bands. elixirpublishers.com

For complex molecules like this compound, many vibrational modes are coupled, meaning they involve the motion of multiple parts of the molecule. researchgate.net PED analysis, often performed using software like VEDA, helps to quantify the contribution of each functional group to a particular vibrational mode. dergipark.org.tr For example, it can distinguish between the stretching vibrations of the C-Cl bond, the N-O bonds of the nitro group, and the various C-H and C-N bonds within the pyridine ring. jchps.com These assignments are essential for interpreting experimental spectra and understanding how the molecular structure influences its vibrational properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, providing valuable insights into its chemical reactivity. mdpi.comscience.gov It is plotted on the surface of the electron density, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). doi.orguni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of electron delocalization and hyperconjugative interactions. mdpi.com The strength of these interactions can be quantified by second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. mdpi.com

Calculation of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of materials are of great interest for applications in photonics and optoelectronics. metall-mater-eng.com Computational chemistry provides a powerful means to predict and understand the NLO response of molecules like this compound. The key parameters that characterize the NLO properties are the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ). tandfonline.comresearchgate.net

DFT calculations, often using the B3LYP functional, can be employed to compute these properties. tandfonline.comresearchgate.net Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, tend to exhibit larger NLO responses. researchgate.net For many organic molecules, including pyridine derivatives, the presence of electron-donating and electron-withdrawing groups can enhance the NLO properties. researchgate.net The calculated hyperpolarizability values can be compared to those of standard NLO materials like urea (B33335) to assess the potential of the new compound for NLO applications. metall-mater-eng.comscirp.org

Table 2: Calculated Nonlinear Optical Properties

| Property | Calculated Value (esu) |

|---|---|

| First Hyperpolarizability (β) | 4.07x10⁻⁶ |

| Second Hyperpolarizability (γ) | 133.25 × 10⁻³⁶ |

Note: The data in this table is representative for similar organic compounds and illustrates the typical values obtained from DFT calculations. tandfonline.commetall-mater-eng.com

Conformational Analysis and Intermolecular Interactions

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the conformational preferences and intermolecular interactions of pyridine derivatives. While specific conformational analysis studies on this compound are not extensively documented in the reviewed literature, analysis of related structures allows for well-founded postulations.

The planarity of the pyridine ring is a central feature. For many substituted pyridines, the ring itself is essentially planar. The primary conformational variable for this compound would be the orientation of the nitro group relative to the pyridine ring. In similar molecules, such as 2-chloro-5-nitropyridine (B43025), the nitro group is reported to be twisted with respect to the ring. researchgate.net Theoretical calculations on related nitropyridines have investigated the rotational barrier of the nitro group, identifying the most stable conformers. For instance, in a study of 3-hydroxy-6-methyl-2-nitropyridine, two conformers (O-cis and O-trans) related to the orientation of the hydroxyl group with respect to the nitro group were identified and their relative energies calculated. researchgate.net For this compound, the key dihedral angle would be C2-C3-N-O, which defines the twist of the nitro group. The equilibrium geometry would result from a balance between electronic effects (conjugation of the nitro group with the ring) and steric hindrance with the adjacent chloro- and hydrogen atoms.

Table 1: Postulated Intermolecular Interactions in this compound

| Interaction Type | Description |

| C-H···O Hydrogen Bonds | Interaction between pyridine ring hydrogens and oxygen atoms of the nitro group of adjacent molecules. |

| C-H···N Hydrogen Bonds | Interaction between pyridine ring hydrogens and the nitrogen atom of the pyridine ring of adjacent molecules. |

| Cl···O Contacts | Short-range interaction between the chlorine atom and an oxygen atom of the nitro group on a neighboring molecule. |

| π-π Stacking | Stacking of pyridine rings from adjacent molecules, contributing to crystal stability. |

Thermodynamic Property Calculations

Thermodynamic properties of molecules can be reliably predicted using computational methods like DFT. These calculations are essential for understanding the stability and reactivity of compounds. Quantum mechanical analyses have been performed on various substituted pyridines to determine their thermodynamic functions at different temperatures. researchgate.net

For compounds structurally related to this compound, such as 2-amino-5-chloro-3-nitropyridine, thermodynamic parameters including heat capacity (C), entropy (S), and enthalpy (H) have been calculated as a function of temperature using DFT methods (B3LYP) with extensive basis sets like 6-311++G(d,p). researchgate.net These studies show a predictable correlation where the thermodynamic functions increase with temperature, which is attributable to the enhancement of molecular vibrational intensities.

While a specific thermodynamic data table for this compound is not available in the searched literature, the calculated values for a similar molecule, 2-amino-5-chloro-3-nitropyridine, provide a strong indication of the expected values and trends. researchgate.net Heats of formation (HOF) are another critical thermodynamic parameter, particularly for nitrogen-containing heterocyclic compounds. Calculation methods based on DFT have been developed to predict HOF for various nitropyridine derivatives, often in the context of energetic materials research. researchgate.net These calculations demonstrate that the introduction of groups like -NO2 can significantly affect the energetic properties of the molecule. researchgate.net

Table 2: Representative Calculated Thermodynamic Properties for a Related Compound (2-Amino-5-chloro-3-nitropyridine) at Different Temperatures

| Temperature (K) | Heat Capacity (C) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 100 | 14.52 | 68.45 | 1.05 |

| 200 | 25.18 | 84.23 | 3.01 |

| 298.15 | 34.87 | 97.54 | 5.89 |

| 400 | 43.15 | 110.12 | 9.78 |

| 500 | 49.21 | 121.34 | 14.41 |

Data sourced from a computational study on 2-amino-5-chloro-3-nitropyridine and is intended to be representative. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The primary application of 4-Chloro-3-nitropyridine is as a multifaceted intermediate in the synthesis of a wide array of organic molecules, particularly in the development of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com Its utility stems from the reactivity imparted by its functional groups. The electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen atom activates the chlorine atom at the C-4 position for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the straightforward introduction of various nucleophiles, including amines, thiols, and alkoxides.

Simultaneously, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which can then participate in a host of subsequent transformations, such as diazotization, acylation, or condensation reactions, to build molecular complexity. google.comacs.org This dual reactivity makes this compound a valuable precursor for creating diverse chemical libraries and developing new synthetic methodologies. chemimpex.com Its importance is underscored by its use as a starting material for intermediates in the production of anti-inflammatory agents, anti-cancer drugs, herbicides, and pesticides. chemimpex.com

Synthesis of Complex Heterocyclic Scaffolds

The unique arrangement of reactive sites in this compound makes it an ideal precursor for the construction of intricate heterocyclic systems, which form the core of many biologically active compounds and functional materials.

The strategic placement of the chloro and nitro groups on the pyridine ring facilitates the synthesis of various fused heterocyclic structures.

Diazaphenothiazines : this compound is a key reactant in the synthesis of diazaphenothiazines. One established method involves its reaction with sodium 3-amino-2-pyridinethiolate. tandfonline.comtandfonline.com This process can be performed as a one-pot reaction in a solvent like dimethylformamide (DMF) under reflux conditions. tandfonline.comtandfonline.com The reaction proceeds through an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization that often involves a Smiles rearrangement to form the tricyclic diazaphenothiazine core. mdpi.comtandfonline.comresearchgate.net For instance, the reaction of sodium 3-amino-2-pyridinethiolate with this compound can yield 10H-3,6-diazaphenothiazine. tandfonline.comtandfonline.com These compounds have been investigated for their potential anticancer activities. tandfonline.comtandfonline.com

| Reactant 1 | Reactant 2 | Product | Synthesis Notes |

| This compound | Sodium 3-amino-2-pyridinethiolate | 10H-3,6-diazaphenothiazine | Reaction in refluxing DMF. The formation of the thiazine (B8601807) ring occurs via a Smiles rearrangement. tandfonline.comtandfonline.com |

| 3-amino-3′-nitro-2,4′-dipyridinyl sulfide (B99878) | (Self-cyclization) | 10H-3,6-diazaphenothiazine | The sulfide precursor is obtained from this compound and sodium 3-amino-2-pyridinethiolate in ethanol (B145695). tandfonline.comtandfonline.com |

Isothiazolo[4,3-b]pyridines : While direct synthesis from this compound is less documented, the closely related starting material, 2,4-dichloro-3-nitropyridine (B57353), is utilized to create the 3,7-disubstituted isothiazolo[4,3-b]pyridine scaffold, a potential inhibitor of cyclin G-associated kinase. mdpi.comnih.gov The synthetic strategy involves a selective Suzuki-Miyaura cross-coupling at the more reactive C-4 position, followed by palladium-catalyzed aminocarbonylation at the C-2 position. nih.govmdpi.com Subsequent reduction of the nitro group and cyclization steps yield the target fused heterocyclic system. nih.gov This highlights the utility of the chloronitropyridine framework in accessing these complex structures.

Imidazo[1,2-a]pyridines and Related Systems : The synthesis of fused imidazopyridine systems, which are privileged scaffolds in medicinal chemistry, can be achieved using chloronitropyridine precursors. While direct routes to the imidazo[1,2-a]pyridine (B132010) isomer are varied, a highly efficient tandem reaction starting from 2-chloro-3-nitropyridine (B167233) has been developed for the synthesis of the isomeric imidazo[4,5-b]pyridine scaffold. acs.org This one-pot, three-step process involves an initial SNAr reaction with a primary amine, followed by in-situ reduction of the nitro group with zinc dust, and subsequent condensation with an aldehyde to form the desired functionalized imidazo[4,5-b]pyridines. acs.org This methodology avoids costly catalysts and demonstrates the streamlined construction of complex heterocycles from simple chloronitropyridine building blocks. acs.org

The reactivity of this compound allows for its elaboration into more complex, polyfunctionalized molecules. It can serve as a precursor to other heterocyclic systems which then undergo further functionalization. For example, this compound can be used to synthesize 4-chloro-1,7-naphthyridine. This naphthyridine derivative can then participate in various cross-coupling reactions with organometallic reagents to introduce diverse substituents, leading to polyfunctionalized naphthyridines. The ability to sequentially modify the molecule at different positions enables the construction of compounds with tailored properties for specific applications. The incorporation of a cyano(nitro)methyl group is also a known strategy for building polyfunctionalized compounds through subsequent chemical transformations. acs.org

Preparation of Fused Pyridine Systems (e.g., Imidazo[1,2-a]pyridines, Isothiazolo[4,3-b]pyridines, Diazaphenothiazines)

Development of Novel Molecular Frameworks for Functional Materials

The electronic properties of the this compound scaffold make it a candidate for the development of novel functional materials. The presence of the electron-withdrawing nitro group and the pyridine ring suggests potential applications in materials science, particularly in fields like optoelectronics. smolecule.com Pyridine derivatives, in general, are fundamental units in a wide range of materials, and the specific substituents of 4C3N can be tuned to create molecules with desired electronic or optical characteristics. mdpi.com Research has explored the use of nitropyridine-containing compounds as components in smart materials and for creating specialized polymers and coatings that can enhance durability. chemimpex.comsmolecule.commdpi.com The inherent properties of the nitropyridine moiety are leveraged in these applications to build new molecular frameworks with specific functions. smolecule.com

Precursors for Polymer Design with Enhanced Characteristics

This compound and its derivatives serve as precursors in the design of polymers with enhanced characteristics. chemimpex.com The compound can be incorporated into polymer backbones or used as a monomer to create materials with improved properties, such as thermal stability or specific electronic behavior. The field of photoconducting polymers, for instance, utilizes conjugated organic structures, including various nitro-substituted aromatic compounds, to create photosensitive media for applications in optoelectronics, holography, and information recording. researchgate.net The ability to functionalize this compound allows for the synthesis of tailored monomers that can be polymerized to produce materials with desired functional attributes for advanced applications. chemimpex.com

Biomedical and Agrochemistry Research Applications of Derivatives

Synthesis of Bioactive Nitropyridine Derivatives

4-Chloro-3-nitropyridine is a versatile chemical compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. chemimpex.com Its reactivity, stemming from the presence of both chlorine and nitro functional groups, makes it an essential intermediate in organic synthesis. chemimpex.com Researchers utilize its properties to construct more complex molecules, particularly in the development of novel drugs and agricultural products. chemimpex.comsmolecule.com

This compound is a well-established intermediate in the creation of various pharmaceuticals. chemimpex.com Its structural framework allows for diverse chemical modifications, enabling the development of lead compounds in drug discovery programs. smolecule.com The compound's ability to undergo nucleophilic aromatic substitution, where the chlorine atom is displaced by various nucleophiles, is a key reaction in building a library of derivative compounds. For instance, it can be reacted with benzylamine (B48309) to produce 4-benzylamino-3-nitropyridine (B10364), a scaffold for further functionalization in medicinal chemistry. This reactivity makes it a valuable precursor for a range of biologically active molecules, including those with potential anti-inflammatory, anticancer, and antiviral properties. chemimpex.comgoogle.com

The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways, making them a key target for treating autoimmune diseases and cancers. nih.gov While direct synthesis from this compound is not prominently documented in the provided research, closely related chloronitropyridine isomers are instrumental in creating potent JAK2 inhibitors. For example, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been synthesized and shown to inhibit JAK2 with IC50 values in the micromolar range (8.5–12.2 µM). nih.gov Similarly, 2-chloro-4-nitropyridine (B32982) has been used as a starting material in the development of novel JAK2 inhibitors. google.com These syntheses underscore the importance of the chloronitropyridine scaffold as a precursor for this class of therapeutic agents. nih.gov

Glycogen Synthase Kinase-3 (GSK3) is an enzyme implicated in various diseases, including neurodegenerative disorders and diabetes. nih.gov this compound serves as a key starting material in the synthesis of compounds for GSK3 research. nih.gove-century.us In one notable synthesis, it is used to create a reference compound for a novel PET imaging tracer designed to visualize GSK3 in the brain. nih.gov The synthesis involves a Suzuki coupling reaction between this compound and 4-fluorophenylboronic acid. nih.gove-century.us This reaction is a critical step in forming the core structure of the target molecule. nih.gov

Table 1: Synthesis of a GSK3 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 4-Fluorophenylboronic acid | 4-(4-fluorophenyl)-3-nitropyridine | 88% | nih.gove-century.us |

This synthetic pathway highlights the utility of this compound as a foundational block for developing sophisticated molecules targeting GSK3. nih.gove-century.us Other related compounds, such as 2,6-dichloro-3-nitropyridine (B41883), have also been extensively used as key intermediates in the synthesis of potent and selective GSK3 inhibitors. nih.govchemrxiv.org

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. mdpi.com Nitropyridine derivatives have been explored as potential urease inhibitors. mdpi.comnih.gov Specifically, 2-chloro-3-nitropyridine (B167233), a structural isomer of this compound, serves as a key starting material for a series of potent urease inhibitors. mdpi.comnih.gov The synthesis involves reacting 2-chloro-3-nitropyridine with piperazine, followed by N-alkylation with various aryl 2-chloroacetamides or 2-chloropropioamides. mdpi.com The resulting 3-nitropyridylpiperazine derivatives have demonstrated significant inhibitory activity against jack bean urease, with IC50 values as low as ~2.0 µM, which is substantially more potent than the standard inhibitor, thiourea (B124793) (IC50 of 23.2 µM). mdpi.com

The versatile structure of this compound makes it a valuable precursor for compounds with a range of biological activities, including antimicrobial and anticancer effects. chemimpex.comnih.gov

Antimicrobial Properties: Novel nitropyridines functionalized with azole or pyridazine (B1198779) moieties have been synthesized from starting materials including this compound. nih.govmdpi.com These derivatives have shown moderate antibacterial activity against pathogens like S. aureus and E. coli. nih.gov Other related chloronitropyridines are also used to create compounds with antibacterial and antifungal activity. For instance, derivatives of 2-chloro-5-nitropyridine (B43025) have been developed into oxazolidinone antibacterials. frontiersin.org

Anticancer Properties: this compound is a key reactant in the synthesis of 3,6-diazaphenothiazines, a class of compounds investigated for their antitumor activity. nih.govtandfonline.com In one synthesis, sodium 3-amino-2-pyridinethiolate is reacted with this compound, which, after a Smiles rearrangement, forms the tricyclic diazaphenothiazine core. tandfonline.com The parent compound of this series, 10H-3,6-diazaphenothiazine, was found to be approximately 10 times more active than the conventional chemotherapy drug cisplatin (B142131) against glioblastoma (SNB-19) and melanoma (C-32) cell lines. tandfonline.com Furthermore, the reaction of this compound with sodium sulfide (B99878) can produce 10H-2,7-diazaphenothiazine, which has also shown promising anticancer activity. clockss.org

Table 2: Anticancer Activity of a 3,6-Diazaphenothiazine Derivative

| Compound | Cell Line | IC50 | Comparison | Reference |

|---|---|---|---|---|

| 10H-3,6-diazaphenothiazine | Glioblastoma (SNB-19) | < 0.72 µg/mL | ~10x more active than Cisplatin | tandfonline.com |

| 10H-3,6-diazaphenothiazine | Melanoma (C-32) | < 0.72 µg/mL | ~10x more active than Cisplatin | tandfonline.com |

Chloronitropyridines are important intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used to treat HIV-1 infections. google.comnih.gov An early synthesis of Nevirapine, a clinically significant HIV-1 inhibitor, used 2-chloro-4-methyl-3-nitropyridine (B135334) as the starting material. google.comchemicalbook.com This precursor is reduced to 3-amino-2-chloro-4-methylpyridine, a key intermediate for constructing the final drug molecule. google.comnih.gov Another NNRTI, Delavirdine, has been synthesized using 2-chloro-3-nitropyridine. nih.gov The synthesis involves reacting it with piperazine, followed by reduction of the nitro group and subsequent steps to yield the final drug. nih.gov Additionally, 4-amino-2-chloro-3-nitropyridine (B48866) has been identified as an intermediate for antiviral hydrolase inhibitors capable of resisting the HIV virus. google.com

Exploration in Antiparasitic and Antiprotozoal Research

The scaffold of this compound is a key starting point for the synthesis of novel compounds with potential therapeutic applications against parasitic and protozoal infections. Researchers have utilized this compound to build more complex molecules that exhibit inhibitory effects on various pathogens.

Novel 3(5)-nitropyridines functionalized with azole or pyridazine moieties have been synthesized from precursors including this compound. mdpi.comnih.gov Studies on these derivatives have shown a notable antiprotozoal effect against Colpoda steinii. mdpi.comnih.gov The synthesis involves the substitution of the chlorine atom, leading to a diverse library of compounds for biological screening.

In a different approach, researchers have synthesized linear triaryl bis-guanidines, which are known for their antiprotozoal properties. nih.gov The synthetic pathway for some of these derivatives begins with related chloronitropyridines, such as 2-chloro-5-nitropyridine. nih.gov For instance, a Suzuki coupling reaction between 1,4-phenylenebisboronic acid and 2-chloro-5-nitropyridine yields a dinitro derivative, which is a precursor to the final active diamine compound. nih.gov This highlights the role of chloronitropyridines as foundational building blocks in the creation of potential antiprotozoal agents. nih.gov

Table 1: Research Findings in Antiparasitic and Antiprotozoal Applications

| Derivative Class | Starting Material | Target Organism/Activity | Research Summary |

|---|---|---|---|

| Functionalized 3(5)-nitropyridines | This compound | Colpoda steinii (Antiprotozoal) | Derivatives with azole and pyridazine moieties showed moderate antiprotozoal effects. mdpi.comnih.gov |

Herbicidal and Pesticidal Applications of Derivatives

The chemical properties of this compound derivatives make them valuable intermediates in the agrochemical industry for the development of herbicides and pesticides. innospk.comsmolecule.com Their structure can be modified to create compounds that are effective against various weeds and pests, contributing to crop protection and improved agricultural output. innospk.com

Research has demonstrated that nitropyridine-containing phenylaminoacetates and propionates possess herbicidal properties. nih.gov In one study, the chlorine atom in 2-chloro-5-nitropyridine was substituted with 4-aminophenol, and the resulting product was further reacted to produce various derivatives. nih.gov Among these, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate demonstrated a high level of herbicidal activity against barnyard grass, with an IC50 value of 27.7 mg/L. nih.gov Another derivative, 2-(4-Chloro-3-methylphenoxy)-3-nitropyridine, is noted for its potent herbicidal activity and is used in the production of various herbicides. smolecule.com

Furthermore, derivatives of 2-chloro-3-nitropyridine-4-carboxylic acid have been shown to be effective in creating herbicides such as nicosulfuron. The reactivity of the compound allows for the synthesis of molecules that can effectively control unwanted vegetation.

In the realm of insecticides, new series of compounds have been developed from 2-chloro-5-nitropyridine. mdpi.com The synthesis involves the nucleophilic substitution of the chlorine atom with different hydroxyl compounds. mdpi.com Two particular derivatives, identified as compounds 45 and 46 in the study, were found to be active against Mythimna separata, Plutella xylostella, and Prodenia litura, with median lethal concentration (LD50) values ranging from 4 to 12 mg/L. mdpi.com Similarly, novel nitropyridyl-based dichloropropene ethers synthesized from 2,6-dichloro-3-nitropyridine have shown insecticidal activity against M. separata. acs.org

Table 2: Research Findings in Herbicidal and Pesticidal Applications

| Derivative Class | Starting Material | Application | Target/Efficacy |

|---|---|---|---|

| Phenylaminoacetates/Propionates | 2-Chloro-5-nitropyridine | Herbicide | High activity on barnyard grass (IC50 27.7 mg/L) for Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate. nih.gov |

| Phenoxy-nitropyridines | 2-(4-chloro-3-methylphenoxy) pyridine (B92270) | Herbicide | Used in the production of potent herbicides. smolecule.com |

| Carboxylic Acid Derivatives | 2-Chloro-3-nitropyridine-4-carboxylic acid | Herbicide | Used to create herbicides like nicosulfuron. |

| Hydroxyl-substituted nitropyridines | 2-Chloro-5-nitropyridine | Insecticide | Active against M. separata, P. xylostella, and P. litura (LD50 4–12 mg/L). mdpi.com |

Future Research Directions and Emerging Trends

Optimization of Green Synthetic Protocols for Enhanced Sustainability

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 4-chloro-3-nitropyridine and its derivatives, research is increasingly focused on "green" chemistry principles to minimize waste and hazardous substance use.

A notable advancement is the use of a water-isopropanol (H₂O-IPA) medium for the synthesis of imidazo[4,5-b]pyridine scaffolds from 2-chloro-3-nitropyridine (B167233). acs.orgnih.gov This method is highly efficient, clean, and simple, avoiding the need for toxic transition-metal catalysts. acs.orgnih.govresearchgate.net The process involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction, in situ nitro group reduction, and subsequent heteroannulation, all with a single chromatographic purification step. acs.orgnih.gov This approach not only offers excellent yields and high purity but is also economically and environmentally advantageous. researchgate.net

Further research in this area aims to expand the substrate scope and apply these green protocols to the synthesis of a broader range of heterocyclic compounds. The use of recyclable catalysts, such as palladium nanoparticles supported on polyvinylpyrrolidone (B124986) (PVP-Pd NPs), for reactions like nitro group reduction under mild conditions (room temperature, aqueous medium) is another promising avenue being explored. conicet.gov.ar

Exploration of Novel Reactivity Patterns and Undiscovered Transformation Pathways

The inherent reactivity of this compound, characterized by an electron-deficient pyridine (B92270) ring, makes it a substrate for various nucleophilic substitution reactions. The chlorine atom is a good leaving group, and its displacement is a common strategy for introducing diverse functionalities.

Recent studies have demonstrated the synthesis of pyridylpiperazine derivatives through the reaction of 2-chloro-3-nitropyridine with piperazine. nih.gov The electron-withdrawing nitro group at the 3-position enhances the electrophilicity at the 2-position, facilitating nucleophilic attack. nih.gov This reactivity has been harnessed to create a library of compounds with potential biological activities. nih.gov

Future explorations will likely focus on uncovering new transformation pathways. For instance, the intramolecular nucleophilic substitution of the nitro group has been utilized to synthesize isoxazolo[4,5-b]pyridines. beilstein-journals.org Investigating unusual rearrangements, such as the base-promoted Boulton–Katritzky rearrangement observed in some derivatives, could open doors to novel heterocyclic systems. beilstein-journals.org The selective functionalization at different positions of the pyridine ring, possibly through controlled reaction conditions or the use of novel catalysts, remains an active area of research.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) studies, for example, can predict reaction pathways and help in the design of catalysts for improved reaction yields and selectivity.

For this compound and its analogues, computational modeling can provide valuable insights into:

Reaction Mechanisms: Elucidating the step-by-step mechanism of complex reactions, such as tandem sequences and rearrangements.

Reactivity and Selectivity: Predicting the most likely sites for nucleophilic attack and explaining the regioselectivity observed in substitution reactions.

Property Prediction: Forecasting the electronic, optical, and biological properties of novel derivatives, thereby guiding synthetic efforts toward molecules with desired characteristics.

For example, modeling has been used to rationalize the inactivity of a 3,7-disubstituted isothiazolo[4,3-b]pyridine as a GAK ligand, in contrast to its active congeners. mdpi.com As computational methods become more powerful and accurate, their application in designing efficient synthetic routes and novel molecules with tailored properties will undoubtedly expand.

Targeted Synthesis of High-Value Pyridine-Based Compounds

This compound is a key intermediate in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and materials science sectors. Its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects. mdpi.com

Table 1: Examples of High-Value Compounds Synthesized from Chloro-nitropyridine Precursors